

Spectroscopic Profile of 2-Methyl-5-nitrobenzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzimidazole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-5-nitrobenzimidazole**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for **2-Methyl-5-nitrobenzimidazole** is $C_8H_7N_3O_2$ with a molecular weight of 177.16 g/mol. [\[1\]](#) The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (ppm)	Multiplicity	Solvent	Instrument Frequency	Assignment
~8.4 - 8.5	d	DMSO-d ₆	400 MHz	H-4
~8.1	dd	DMSO-d ₆	400 MHz	H-6
~7.7	d	DMSO-d ₆	400 MHz	H-7
~2.6	s	DMSO-d ₆	400 MHz	-CH ₃
~12.9	br s	DMSO-d ₆	400 MHz	N-H

¹³C NMR Data

Chemical Shift (ppm)	Solvent	Instrument Frequency	Assignment
~155	DMSO-d ₆	150 MHz	C-2
~148	DMSO-d ₆	150 MHz	C-5
~143	DMSO-d ₆	150 MHz	C-3a
~119	DMSO-d ₆	150 MHz	C-7a
~118	DMSO-d ₆	150 MHz	C-6
~115	DMSO-d ₆	150 MHz	C-4
~112	DMSO-d ₆	150 MHz	C-7
~14	DMSO-d ₆	150 MHz	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
~3400-3000	N-H stretching
~1620	C=N stretching
~1520 and ~1340	Asymmetric and symmetric NO ₂ stretching
~1450	C-H bending (methyl)
~830	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

m/z	Interpretation
177	[M] ⁺ (Molecular ion)
131	[M - NO ₂] ⁺

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of **2-Methyl-5-nitrobenzimidazole**, based on established methodologies for similar compounds.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Methyl-5-nitrobenzimidazole** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a proton frequency of 600 MHz and a carbon frequency of 150 MHz, respectively.[2] ¹H NMR spectra are acquired with a spectral width of 8278 Hz, an acquisition time of 3.95 s, and a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 37878 Hz, an acquisition time of 0.86 s, and a relaxation delay of 2 s are typically used. All spectra are recorded at room temperature.[2]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Mattson 1000 FT-IR spectrophotometer or a Bruker Vertex 70 spectrophotometer.^{[2][3]} The spectrum is typically scanned over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

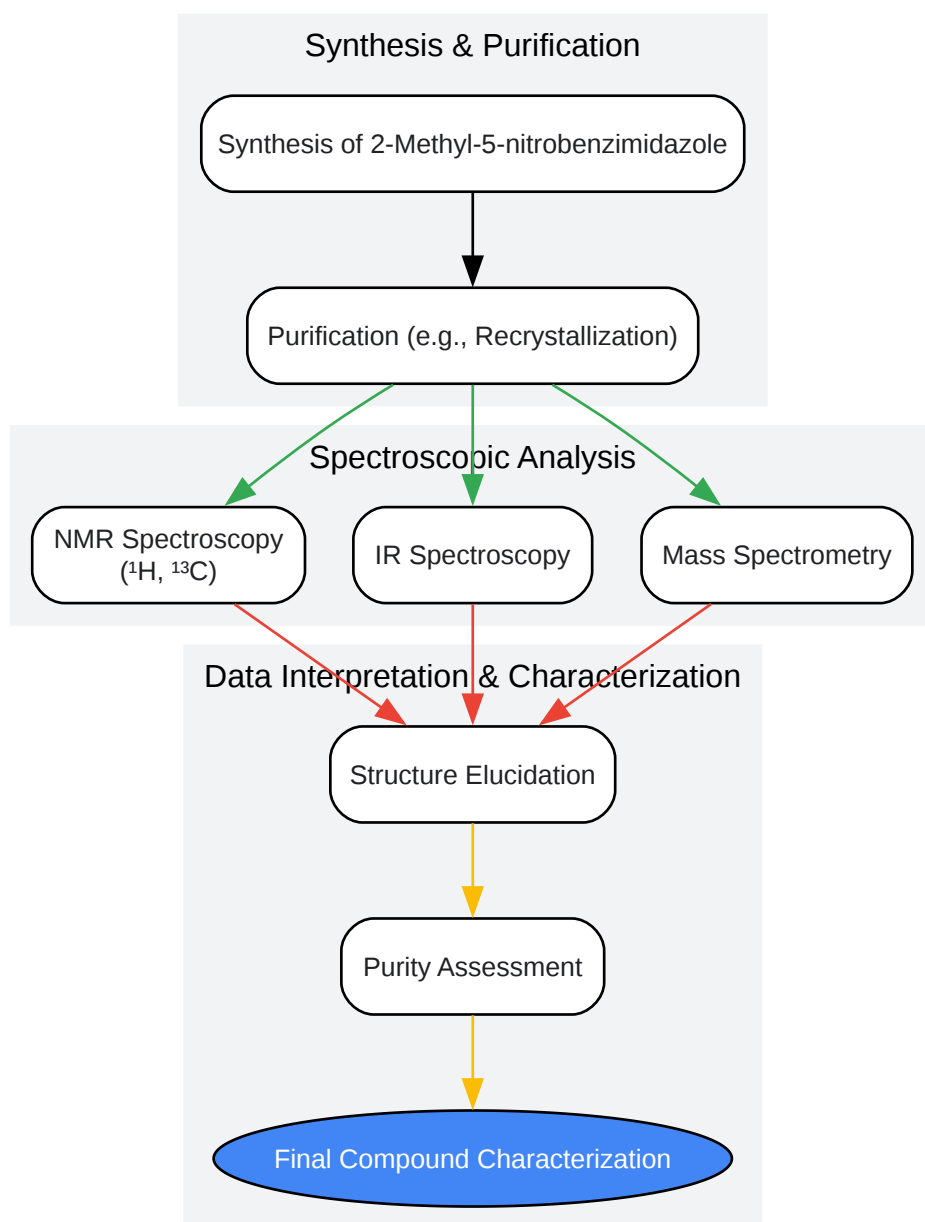
Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition: Mass spectra are obtained using an IonSpec QFT-MALDI MS or a similar instrument capable of electron ionization (EI).^{[1][2]} For EI-MS, an electron energy of 70 eV is typically used. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-Methyl-5-nitrobenzimidazole**.



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Caption: General workflow for spectroscopic analysis.

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References

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